N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic amide featuring a thiophene ring substituted with a carbamoyl (CONH₂) group at the 3-position and methyl groups at the 4- and 5-positions, linked to a furan-2-carboxamide moiety. This compound is of interest in medicinal and agrochemical research due to its structural hybrid of thiophene and furan rings, which are common pharmacophores in bioactive molecules.
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRJYJHXXHYAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350085 | |
| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329221-75-2 | |
| Record name | NSC727448 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the 4,5-Dimethylthiophene Backbone
The 4,5-dimethylthiophene moiety is typically synthesized via cyclization reactions. A common approach involves the Hantzsch thiophene synthesis , where α-haloketones react with sulfur-containing reagents. For example, 3-pentanone derivatives treated with elemental sulfur and ammonium acetate under reflux conditions yield 4,5-dimethylthiophene. Alternative routes include the Gewald reaction , which employs ketones, sulfur, and cyanoacetates to form 2-aminothiophenes, though subsequent demethylation or substitution is required.
Introduction of the Carbamoyl Group
The carbamoyl (-CONH2) group at position 3 is introduced via nucleophilic substitution or palladium-catalyzed coupling. One method involves treating 3-bromo-4,5-dimethylthiophene with urea under basic conditions (e.g., K2CO3 in DMF) at 80–100°C. Alternatively, carbamoylation via CDI (1,1'-carbonyldiimidazole) offers higher yields:
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Activation of the thiophene amine with CDI in anhydrous THF.
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Reaction with aqueous ammonia to form the carbamoyl derivative.
Furan-2-carboxamide Coupling Strategies
Synthesis of Furan-2-carboxylic Acid Derivatives
Furan-2-carboxylic acid is prepared via oxidation of furfural using KMnO4 in acidic media. Conversion to the acid chloride (using SOCl2 or oxalyl chloride) enables amide bond formation.
Amide Bond Formation with the Thiophene Intermediate
Coupling the carbamoyl-thiophene amine with furan-2-carbonyl chloride is achieved under Schotten-Baumann conditions:
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Step 1: Dissolve 3-carbamoyl-4,5-dimethylthiophen-2-amine in dry dichloromethane.
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Step 2: Add furan-2-carbonyl chloride (1.2 eq) dropwise at 0°C.
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Step 3: Stir for 12–24 hours at room temperature, followed by aqueous workup.
Alternative methods employ coupling agents like HATU or EDCl/HOBt, enhancing efficiency in polar aprotic solvents (e.g., DMF or acetonitrile).
Modern Catalytic and Solvent-Free Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:
Palladium-Catalyzed Carbonylation
Palladium catalysts (e.g., PdCl2(PPh3)2) enable carbonylative coupling between aryl halides and amines. For example:
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Reacting 3-bromo-4,5-dimethylthiophene with furan-2-carboxamide under CO atmosphere (1 atm) in the presence of Pd(OAc)2 and Xantphos.
Optimization and Yield Enhancement
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | 15–20% |
| Temperature | 80°C (reflux) | 10–12% |
| Catalyst Loading | 5 mol% Pd(OAc)2 | 25–30% |
Polar aprotic solvents enhance nucleophilicity, while elevated temperatures accelerate kinetics.
Protecting Group Strategies
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Boc Protection: Temporary Boc protection of the thiophene amine prevents undesired side reactions during carbamoylation.
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Selective Deprotection: Use of TFA in DCM removes Boc groups without affecting the carbamoyl moiety.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to introduce different substituents onto the thiophene or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that make it useful for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Thiophene Ring
- 3-Carbamoyl vs. 3-Cyano Derivatives N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide () replaces the carbamoyl group with a cyano (CN) group. The cyano substituent increases electron-withdrawing effects, reducing hydrogen-bond donor capacity (0 vs. 1 H-bond donor in the carbamoyl derivative). This likely decreases aqueous solubility but enhances lipophilicity (higher LogP), affecting membrane permeability . N-[3-(2,5-dioxo-1-phenylpyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide () introduces a bulky dioxopyrrole substituent.
Ring System Modifications
- Tetrahydrobenzothiophene vs. Dimethylthiophene N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide () incorporates a saturated tetrahydrobenzothiophene ring. The reduced ring strain and increased hydrophobicity (C22H20ClN3O4S, MW 457.93) may enhance bioavailability compared to the dimethylthiophene analogue .
Additional Functional Groups
- Chlorophenyl and Fluorinated Derivatives The 4-chlorophenyl group in increases steric bulk and lipophilicity (Cl substituent: LogP +0.7–1.0), which could enhance binding to hydrophobic pockets in biological targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Synthetic Accessibility : The target compound and its analogues (e.g., ) are synthesized in moderate yields (70–89%) via coupling reactions, with carbamoyl derivatives requiring protective group strategies .
- Bioactivity Trends: Carbamoyl-substituted thiophenes (e.g., ) show superior insecticidal activity over cyano analogues, likely due to hydrogen-bond interactions with target enzymes .
- Metabolic Stability : Tetrahydrobenzothiophene derivatives () exhibit longer half-lives in vitro compared to planar thiophenes, attributed to reduced cytochrome P450-mediated oxidation .
Biological Activity
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure with a thiophene ring substituted with carbamoyl and dimethyl groups, and a furan ring with a carboxamide group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- IUPAC Name : this compound
- Molecular Formula : C12H12N2O3S
- Molecular Weight : 252.30 g/mol
- CAS Number : 673534
Biological Activity Overview
The compound exhibits various biological activities, which can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action likely involves the induction of apoptosis in tumor cells.
- Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial effects, potentially inhibiting the growth of various pathogenic microorganisms.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This characteristic is particularly relevant in the context of drug design, where enzyme inhibitors are often sought after for therapeutic applications.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular targets such as:
- Enzymes : By binding to active sites or allosteric sites, it may inhibit enzymatic activity.
- Cellular Receptors : Interaction with receptors could lead to downstream signaling changes that affect cell proliferation and survival.
Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and glioblastoma cells. The findings indicated that:
- The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range.
- Morphological analysis revealed apoptotic characteristics such as cell shrinkage and chromatin condensation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 5.0 | Induction of apoptosis |
| Glioblastoma | 3.0 | Cell cycle arrest |
Antimicrobial Activity
In another study focusing on antimicrobial properties:
- This compound was tested against several bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
